molecular formula C14H13FN2O B4717438 2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide

2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide

Cat. No. B4717438
M. Wt: 244.26 g/mol
InChI Key: DCGJJCXCCYEFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds often involves the reaction of specific phenyl and pyridinyl groups with acetic acid derivatives under controlled conditions to achieve the desired acetamide structure. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substituents showcases a method that could be adapted for synthesizing 2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide by adjusting the substituents to match the target compound's structure (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure analysis involves studying the compound's geometry, bond lengths, angles, and electronic structure. Techniques such as X-ray diffraction and NMR spectroscopy are commonly used. For analogs of our compound of interest, studies have detailed the conformational preferences influenced by the specific aryl and alkyl groups attached to the acetamide backbone, highlighting the importance of molecular geometry in determining the compound's physical and chemical properties (Gowda et al., 2007).

Chemical Reactions and Properties

The chemical reactions of acetamide derivatives often involve modifications at the phenyl or pyridinyl rings or the acetamide group itself. These reactions can include halogenation, nitration, and sulfonation, which significantly alter the compound's chemical and biological activities. For example, the fluorination of phenylacetamide derivatives showcases the reactivity of these compounds under various conditions, leading to products with potentially different biological activities (Banks et al., 1996).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the presence of specific functional groups. The crystal structure of related compounds, for instance, reveals how intermolecular interactions, such as hydrogen bonding, can affect the compound's physical state and stability (Qian et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide can be inferred from studies on similar compounds. These properties include reactivity towards nucleophiles and electrophiles, acidity or basicity of the amide group, and the potential for undergoing various organic reactions. The study of N-halogeno compounds, for example, provides insight into the electrophilic and nucleophilic reactions that could be relevant for modifying or synthesizing analogs of the compound of interest (Banks et al., 1996).

properties

IUPAC Name

2-(2-fluorophenyl)-N-(5-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-10-6-7-13(16-9-10)17-14(18)8-11-4-2-3-5-12(11)15/h2-7,9H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGJJCXCCYEFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-fluorophenyl)-N-(5-methyl-2-pyridinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.